The compound can be classified as:
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide typically involves a multi-step process. A common synthetic route includes the following steps:
Technical parameters such as temperature, solvent choice (commonly ethanol or methanol), and reaction time are crucial for optimizing yield and purity. For instance, refluxing the reaction mixture for several hours often enhances product formation.
The molecular structure of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide can be analyzed using various spectroscopic techniques:
The empirical formula for this compound is likely represented as CHNS, where x, y, z, and a denote respective atom counts.
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for compounds like 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide often involves interaction with biological targets such as enzymes or receptors:
Kinetic studies typically reveal competitive inhibition patterns when assessing enzyme interactions.
The physical and chemical properties of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide include:
Data from spectroscopic analyses provide further insight into these properties.
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide has potential applications in various scientific fields:
Hybrid heterocyclic compounds integrate pharmacophoric elements from distinct bioactive moieties, synergistically enhancing target specificity and therapeutic efficacy. Thiazole-isoxazole hybrids exemplify this strategy, leveraging the complementary bioactivities of both rings. Thiazoles are privileged scaffolds in >18 FDA-approved drugs, including kinase inhibitors (e.g., alpelisib) and antibiotics (e.g., cefiderocol), due to their diverse target interactions [8]. Isoxazoles contribute immunomodulatory and antitumor properties, as evidenced by clinical agents like leflunomide [4]. The fusion of these systems generates multitarget ligands capable of disrupting complex disease pathways. Recent studies highlight the potency of such hybrids against oncology targets: thiazole-isoxazole derivatives demonstrate IC50 values of 0.01–10.8 µM against lung (A549), prostate (PC3), and breast (MCF-7) cancer lines, surpassing reference drugs like etoposide [6] [9]. This pharmacological synergy rationalizes the development of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide (CAS: 683274-65-9) as a lead structure.
The core architecture of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide comprises three key components:
Table 1: Structural and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 683274-65-9 | [1] |
Molecular Formula | C8H8N4O2S | [2] |
Molecular Weight | 224.24 g/mol | [1] |
Purity (Commercial) | ≥95% | [1] |
Related Precursor Compound | 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS: 368870-05-7) | [5] |
X-ray crystallography of analogous structures reveals dihedral angles of 34.08° between rings, optimizing spatial orientation for target binding [4]. The hydrazide group introduces conformational flexibility, facilitating interactions with deep hydrophobic enzyme pockets observed in kinase inhibitors [3].
Hydrazide (-CONHNH2) incorporation transforms inert scaffolds into versatile pharmacophores through three mechanisms:
Table 2: Comparative Bioactivity of Thiazole-Isoxazole Hybrids
Compound Class | Biological Activity | Potency (IC50 or MIC) | Reference |
---|---|---|---|
Thiazole-isoxazole carbohydrazides | Antiproliferative (A549 lung cancer) | 0.29–0.68 µM | [3] |
Isoxazole fused thiazole-oxazoles | Anticancer (MCF-7, PC3) | 0.01 ± 0.009 µM – 10.8 ± 6.23 µM | [9] |
Thiazole-oxadiazole conjugates | Tyrosine kinase inhibition (c-Met, Pim-1) | Submicromolar IC50 | [3] [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9